2,2'-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid
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Overview
Description
2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid is a dicarboxylic acid with the molecular formula C11H18O4. This compound is characterized by the presence of a cyclopropane ring substituted with two methyl groups and two acetic acid groups. It is a relatively rare compound with unique structural features that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid typically involves the reaction of 3,3-dimethylcyclopropane-1,2-diol with bromoacetic acid esters under basic conditions. The intermediate product is then subjected to epoxidation using potassium tert-butoxide and tert-butyl hydroperoxide to yield the final compound .
Industrial Production Methods
While specific industrial production methods for 2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely involve optimization of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can donate protons (acting as a Bronsted acid) and participate in various biochemical reactions. The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Cyclopropane-1,1-diyl)diacetic acid: Similar structure but lacks the methyl groups on the cyclopropane ring.
2,2’-(3-Methylcyclohexane-1,1-diyl)diacetic acid: Contains a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid is unique due to the presence of the dimethyl-substituted cyclopropane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
100145-14-0 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 g/mol |
IUPAC Name |
2-[3-(carboxymethyl)-2,2-dimethylcyclopropyl]acetic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(3-7(10)11)6(9)4-8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
SHAQRECSQXZUMW-UHFFFAOYSA-N |
SMILES |
CC1(C(C1CC(=O)O)CC(=O)O)C |
Canonical SMILES |
CC1(C(C1CC(=O)O)CC(=O)O)C |
Origin of Product |
United States |
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